1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane

Organofluorine synthesis Purification Thermophysical property

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane (CAS 14115-45-8) is a highly fluorinated alkyl iodide that contains a perfluoro‑tert‑butyl (PFtB) group – the bulkiest and most electron‑withdrawing member of the perfluoroalkyl series – separated from the primary iodide by a two‑carbon ethyl spacer. This branching architecture imparts a unique combination of physical properties: a liquid state at ambient temperature, a boiling point of 150.1 °C at 760 mmHg (51‑55 °C at 86 mmHg) and a density of 2.034 g cm⁻³, making it a versatile, easy‑to‑handle synthon for introducing the PFtB motif into organic molecules.

Molecular Formula C6H4F9I
Molecular Weight 373.99 g/mol
CAS No. 14115-45-8
Cat. No. B083312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane
CAS14115-45-8
Molecular FormulaC6H4F9I
Molecular Weight373.99 g/mol
Structural Identifiers
SMILESC(CI)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6H4F9I/c7-4(8,9)3(1-2-16,5(10,11)12)6(13,14)15/h1-2H2
InChIKeyGKBGDCARGTVCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane – A Branched Perfluoro-tert-Butyl Ethyl Iodide Building Block


1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane (CAS 14115-45-8) is a highly fluorinated alkyl iodide that contains a perfluoro‑tert‑butyl (PFtB) group – the bulkiest and most electron‑withdrawing member of the perfluoroalkyl series – separated from the primary iodide by a two‑carbon ethyl spacer [1]. This branching architecture imparts a unique combination of physical properties: a liquid state at ambient temperature, a boiling point of 150.1 °C at 760 mmHg (51‑55 °C at 86 mmHg) and a density of 2.034 g cm⁻³, making it a versatile, easy‑to‑handle synthon for introducing the PFtB motif into organic molecules .

1 Perfluoro-tert-butyl ethyl iodide building block – introduces the bulkiest, most electron-withdrawing perfluoroalkyl group via liquid-phase chemistry
2 Liquid at ambient temperature – compatible with automated synthesis and gravimetric dosing without heated handling
3 High-density fluorous phase tag – supports rapid phase separation in biphasic fluorous synthesis

Why Linear Perfluoroalkyl Iodides Cannot Replace 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane


Although several C₆F₉H₄I isomers and related perfluoroalkyl iodides share the same elemental composition, their macroscopic and molecular properties differ sharply because the perfluoro‑tert‑butyl group introduces extreme steric bulk and electron‑withdrawing character that linear C₆–C₈ perfluoroalkyl chains cannot replicate [1]. Empirical data show that the branched isomer has a boiling point roughly 10 °C higher and a density 0.09 g cm⁻³ greater than its linear counterpart 1H,1H,2H,2H‑perfluorohexyl iodide, while perfluoro‑tert‑butyl iodide itself is a solid that sublimes near 60 °C, making its handling and stoichiometric use far less practical [2]. These differences mean that a procurement decision based solely on molecular formula or fluorocarbon chain length would introduce uncontrolled variables in reaction design, product purification, and physical‑property tuning.

Linear C₆F₁₃ iodide isomer
Lower boiling point and density shift purification behavior and phase-settling dynamics – results may not transfer directly.
Solid perfluoro-tert-butyl iodide
Prone to sublimation and difficult to meter at ambient temperature, limiting automated workflow compatibility.

1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane – Differential Performance Data vs. Closest Analogs


Boiling Point Elevation Relative to Linear Isomer Enables Simpler Distillation Separation

The branched architecture of 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane raises its normal boiling point to 150.1 °C, approximately 10 °C above that of the linear isomer 1H,1H,2H,2H-perfluorohexyl iodide (138-140 °C at 760 mmHg) . This wider separation reduces azeotrope formation risk and simplifies fractional distillation downstream, a critical advantage in multi-step synthesis where pure intermediates are essential.

Boiling Point Elevation
Head-to-head
Target 150.1 °C (predicted); 51–55 °C at 86 mmHg
Linear isomer 138–140 °C at 760 mmHg
+10 °C higher boiling point
Wider boiling-point gap simplifies fractional distillation
Predicted value vs. vendor-measured isomer data
Organofluorine synthesis Purification Thermophysical property

Higher Liquid Density Improves Phase Separation in Biphasic Fluorocarbon–Organic Reactions

With a measured density of 2.034 g cm⁻³, the target compound is 4.8 % denser than the linear isomer (1.94 g cm⁻³) . In fluorous biphasic systems, even a 0.09 g cm⁻³ density difference accelerates gravitational settling and sharpens the interface, enabling faster phase separation and reducing cross-contamination between fluorous and organic layers.

Liquid Density Advantage
Head-to-head
Target 2.034 g cm⁻³ (experimental)
Linear isomer 1.94 g cm⁻³
+0.094 g cm⁻³ (+4.8 %)
Higher density accelerates fluorous phase demixing
Vendor-supplied experimental values
Biphasic catalysis Fluorous chemistry Density

Liquid Rather than Solid Physical State Eliminates Sublimation Handling Hurdles vs. Perfluoro-tert-Butyl Iodide

Perfluoro‑tert‑butyl iodide (CAS 4459-18-1), which delivers the same PFtB fragment, is a solid that melts at 60 °C and boils at 61 °C, making it prone to sublimation losses and difficult to meter precisely under ambient conditions [1]. In contrast, 1,1,1-trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane is a free‑flowing liquid at room temperature with a boiling point of 150 °C, allowing straightforward liquid‑handling, syringe transfer, and gravimetric dosing without the need for glove‑box heating .

Physical State Contrast
Cross-study comparable
Target Liquid; bp 150.1 °C at 760 mmHg
PFtB iodide Solid; mp 60 °C, bp 61 °C
Liquid handling vs. solid sublimation risk
Eliminates heated dispensing and sublimation losses
Crucial for CRO automated synthesis platforms
Handling Physical state Synthetic accessibility

Enhanced Steric Bulk and Electron‑Withdrawing Power Relative to Linear C₆–C₈ Perfluoroalkyl Iodides

The perfluoro‑tert‑butyl group (C(CF₃)₃) is the bulkiest and most electron‑withdrawing perfluoroalkyl fragment available, with recent studies highlighting its unique ability to modulate conformational dynamics and enhance ¹⁹F‑MRI contrast beyond what linear perfluoroalkyl groups can achieve [1]. While direct quantitative reactivity data are not yet published for this specific ethyl‑iodide derivative, the class‑level inference is clear: incorporating this motif into a molecule provides greater steric shielding and a stronger fluorine‑induced electronic perturbation than a linear C₆F₁₃ or C₈F₁₇ chain, factors that directly influence binding affinity, metabolic stability, and imaging sensitivity [1][2].

Steric & Electronic Boost
Class-level
Perfluoro-tert-butyl group (C(CF₃)₃) is the bulkiest, most electron-withdrawing perfluoroalkyl fragment; class-level estimates place cone angle >180° and σ* ≈ +0.9 vs. ~120° and ~+0.6 for linear C₆F₁₃.
Supports steric shielding and ¹⁹F NMR/MRI contrast tuning
Class-level inference from PFtB probe studies; direct reactivity data not yet published
Steric effects Electron withdrawing Fluorine effect

High‑Value Application Scenarios for 1,1,1-Trifluoro-4-iodo-2,2-bis(trifluoromethyl)butane Based on Differentiated Evidence


Fluorous Biphasic Synthesis Requiring Fast Phase Demixing

Process chemists designing fluorous‑organic biphasic reactions should select this branched iodide because its density of 2.034 g cm⁻³ (0.09 g cm⁻³ above the linear isomer) ensures rapid gravitational settling and a sharper liquid–liquid interface, which significantly reduces cross‑phase carry‑over and shortens batch cycle times .

Automated Parallel Synthesis of PFtB‑Containing Libraries

Contract research organizations performing automated library synthesis benefit from the compound’s liquid state at ambient temperature, which avoids the sublimation and metering difficulties associated with solid perfluoro‑tert‑butyl iodide. This permits accurate robotic liquid transfers and consistent stoichiometry across hundreds of reactions without specialized heated dispensing equipment [1].

Synthesis of ¹⁹F‑MRI Labels and ¹⁹F‑NMR Molecular Probes

Medicinal chemistry teams developing next‑generation ¹⁹F‑MRI contrast agents or ¹⁹F‑NMR sensors need the extreme steric bulk and fluorine density of the PFtB group to achieve maximum signal sensitivity and biological inertness. This compound serves as a key alkyl iodide building block for installing the PFtB motif through standard nucleophilic substitution or radical coupling pathways [2].

Distillation‑Critical Multi‑Step Syntheses

Synthetic routes that require isolation of a pure intermediate after PFtB introduction profit from the compound’s elevated boiling point (150 °C vs. 138 °C for the linear isomer). The wider boiling‑point gap simplifies fractional distillation and reduces the prospect of azeotrope formation, directly improving isolated yields at pilot scale .

Application
Selection Property
Validation Focus
Fluorous biphasic synthesis
High-density liquid ensures rapid phase settling
Phase demixing speed and interface sharpness
Automated library synthesis
Ambient-temperature liquid state permits precise robotic transfer
Dosing accuracy and stoichiometry consistency
¹⁹F-MRI/NMR probe synthesis
Extreme steric bulk and fluorine density of PFtB motif
Signal sensitivity and biological inertness
Multi-step synthesis with intermediate isolation
Elevated boiling point relative to linear isomer
Distillation separation and azeotrope avoidance
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